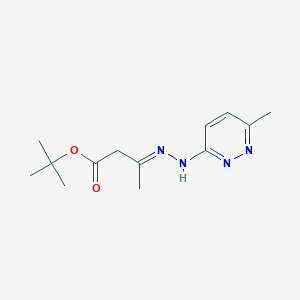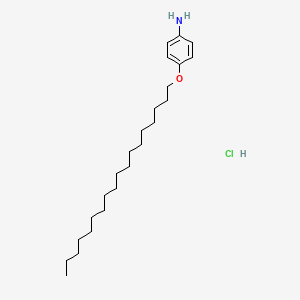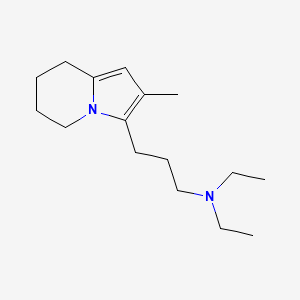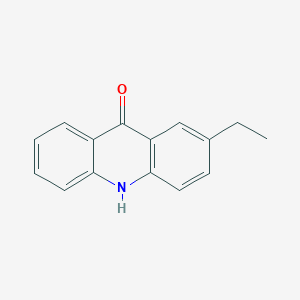![molecular formula C20H32O2 B14467774 4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one CAS No. 70119-99-2](/img/structure/B14467774.png)
4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one is a synthetic compound known for its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one typically involves multi-step organic reactions. One common method includes the reaction of appropriate phenolic compounds with alkylating agents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: L-proline, trimethylaluminum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one involves its interaction with cannabinoid receptors in the body. As a synthetic cannabinoid receptor agonist, it binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction influences various molecular pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CP-55,244: Another synthetic cannabinoid with a similar structure and function.
4-Hydroxy-4-methyl-2-pentanone: Known for its use as a solvent and in various chemical reactions.
Uniqueness
Its ability to act as a synthetic cannabinoid receptor agonist makes it particularly valuable in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
70119-99-2 |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]pentan-2-one |
InChI |
InChI=1S/C20H32O2/c1-6-7-8-9-12-20(4,5)17-10-11-18(19(22)14-17)15(2)13-16(3)21/h10-11,14-15,22H,6-9,12-13H2,1-5H3 |
InChI-Schlüssel |
JQIAORWQFCIUDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C(C)CC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



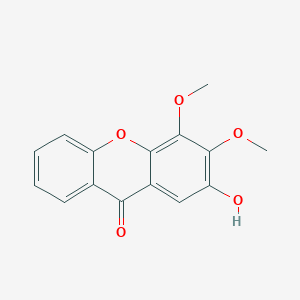
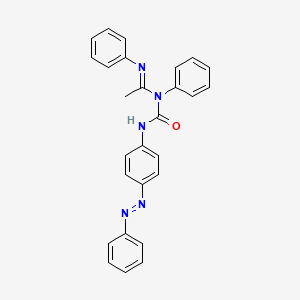
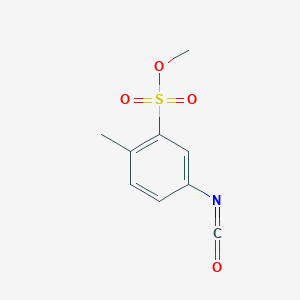
![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
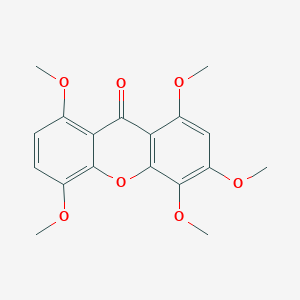
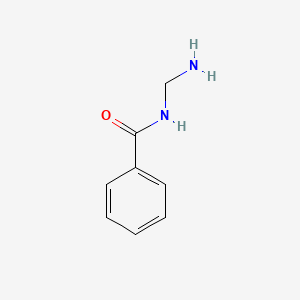
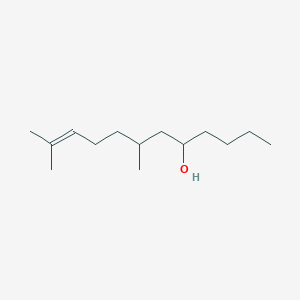
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
